molecular formula C15H13ClN6O2 B2453429 8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-38-4

8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2453429
CAS RN: 2034273-38-4
M. Wt: 344.76
InChI Key: MQLLLDDDKNWPSL-UHFFFAOYSA-N
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Description

The compound “8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a triazole-pyrimidine hybrid . These hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process yielded a white solid with a melting point of 91–92°C .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 91–92°C . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Biological Significance and Applications Compounds with the triazole and pyrimidine moieties, similar to the structure of the specified compound, are significant in the field of medicinal chemistry due to their broad spectrum of biological activities. Triazoles are known for their stability and biological significance, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also investigated for their potential against neglected diseases and are essential in the development of new drugs (Ferreira et al., 2013). Triazole-containing hybrids have been shown to exhibit potent antibacterial activity against drug-resistant forms, making them crucial in the battle against antibiotic resistance (Li & Zhang, 2021).

Optical Sensing and Catalysis Applications Pyrimidine derivatives are not only important in medicinal applications but also in the development of optical sensors. The structural flexibility of pyrimidines allows them to form coordination and hydrogen bonds, making them suitable for sensing applications. They also hold great promise in biological and medicinal domains (Jindal & Kaur, 2021). Pyranopyrimidine scaffolds, in particular, are pivotal in the pharmaceutical industry due to their synthetic applications and bioavailability. They are extensively studied and utilized in various catalytic processes, showcasing their broad applicability and importance in the synthesis of medicinally relevant molecules (Parmar et al., 2023).

Synthetic Pathways and Molecular Hybridization The synthesis of triazoles is an area of active research due to their extensive biological activities. The click chemistry concept, specifically the copper-catalyzed azide-alkyne cycloaddition, is a well-known procedure for synthesizing triazoles, indicating their significance in drug development and the fine organic synthesis industry (de Souza et al., 2019). Moreover, the molecular hybridization of isatin and triazole moieties is being explored to develop novel therapeutic candidates, further demonstrating the importance of triazoles in medicinal chemistry (Kumar et al., 2023).

Mechanism of Action

The triazole-pyrimidine hybrid compounds, including the one , have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c1-20-8-12(18-19-20)15(24)21-5-4-11-10(7-21)14(23)22-6-9(16)2-3-13(22)17-11/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLLLDDDKNWPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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